molecular formula C15H20O5 B8459094 Diethyl 2-(2-phenoxyethyl)propanedioate

Diethyl 2-(2-phenoxyethyl)propanedioate

Cat. No.: B8459094
M. Wt: 280.32 g/mol
InChI Key: BQUSNYYTAGCIAX-UHFFFAOYSA-N
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Description

Diethyl 2-(2-phenoxyethyl)propanedioate is a malonic acid derivative featuring a diethyl ester backbone and a 2-phenoxyethyl substituent at the central carbon. Such compounds are typically synthesized as intermediates in organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

diethyl 2-(2-phenoxyethyl)propanedioate

InChI

InChI=1S/C15H20O5/c1-3-18-14(16)13(15(17)19-4-2)10-11-20-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3

InChI Key

BQUSNYYTAGCIAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCOC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

1,3-Diethyl 2-[(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]propanedioate (2c)
  • Structure: Contains a quinoline moiety instead of phenoxyethyl.
  • Properties: Molecular weight: 301.34 g/mol (C₁₇H₁₉NO₄). Synthesis yield: 69% via ethanol recrystallization . Key Melting point and NMR spectra align with literature, suggesting stability and distinct shifts due to the quinoline group .
  • Applications: Potential use in medicinal chemistry due to heterocyclic substituents.
Diethyl 2-{[3-(2,4,6-Trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate
  • Structure : Indole-based substituent with sulfonyl and trimethylbenzyl groups.
  • Properties :
    • Crystal structure reveals dihedral angles (62.78° and 80.53°) and hydrogen-bonded chains, impacting packing and solubility .
    • Docking studies highlight antihypertensive activity via renin inhibition .
  • Applications : Targeted drug delivery for hypertension .
1,3-Diethyl 2-(1-Naphthalenylmethyl)-2-[(tetrahydro-2-furanyl)methyl]propanedioate
  • Structure : Naphthalene and tetrahydrofuran substituents.
  • Properties :
    • Higher molecular weight (384.47 g/mol, C₂₃H₂₈O₅) increases steric bulk .
    • Boiling point data (unspecified) likely elevated due to aromaticity .

Aliphatic and Functionalized Analogs

Diethyl 2-(2-Cyanoethyl)-2-ethylpropanedioate
  • Structure: Cyano and ethyl groups.
  • Properties :
    • XLogP3 = 2.1 indicates high lipophilicity .
    • Molecular weight: 212.24 g/mol (C₁₁H₁₆O₄) .
  • Applications: Intermediate for further functionalization via cyano group reactivity .
Diethyl 2-(3-Hydroxypropyl)propanedioate
  • Structure : Hydroxypropyl group.
  • Properties :
    • Enhanced water solubility due to hydroxyl group .
    • Molecular weight: 218.25 g/mol (C₁₀H₁₈O₅) .
Diethyl 2-(But-3-ynyl)propanedioate
  • Structure : Alkyne substituent.
  • Properties :
    • Boiling point: 128–130°C at 11 Torr .
    • Reactivity: Alkyne group enables click chemistry applications .

Heterocyclic and Electron-Deficient Analogs

Diethyl 2-(5-Bromopyrimidin-2-yl)propanedioate
  • Structure : Bromopyrimidine group.
  • Properties: Bromine enhances molecular weight (C₁₄H₁₆BrN₂O₅) and serves as a reactive site . Potential use in nucleophilic substitution reactions .
1,3-Diethyl 2-[[(3-Nitrophenyl)amino]methylene]propanedioate
  • Structure : Nitroaniline substituent.
  • Properties :
    • Electron-withdrawing nitro group reduces electron density, altering reactivity .
    • Molecular weight: 308.29 g/mol (C₁₄H₁₆N₂O₆) .

Comparative Analysis Table

Compound Name Substituent Type Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Diethyl 2-(2-phenoxyethyl)propanedioate Aromatic (phenoxyethyl) ~301.34 (estimated) Intermediate, potential π-π stacking N/A
1,3-Diethyl 2-(quinolinylmethyl)propanedioate Heterocyclic 301.34 Medicinal chemistry, 69% yield
Diethyl indole-based propanedioate Indole-sulfonyl ~500 (estimated) Antihypertensive, crystal packing
Diethyl 2-(2-cyanoethyl)propanedioate Cyanoethyl 212.24 High lipophilicity (XLogP3=2.1)
Diethyl 2-(hydroxypropyl)propanedioate Hydroxypropyl 218.25 Enhanced water solubility
Diethyl 2-(but-3-ynyl)propanedioate Alkyne 212.24 Click chemistry applications

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